Welcome to the BenchChem Online Store!
molecular formula C14H10N4O3 B8720412 2-(4-Nitrophenyl)-1H-benzo[d]imidazole-4-carboxamide

2-(4-Nitrophenyl)-1H-benzo[d]imidazole-4-carboxamide

Cat. No. B8720412
M. Wt: 282.25 g/mol
InChI Key: AXPSEYPVFKMYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06310082B1

Procedure details

Following standard procedure C, methyl 2-(4′-nitrophenyl)-1-H-benzimidazole-4-carboxylate was dissolved in liquid ammonia and heated under constant volume in a pressure vessel. The product was purified by column chromatography from dichloromethane/methanol 99:1 and recrystallised from methanol. mp >310° C.; δH 7.48-7.56 (1H, t), 7.90-7.94 (1H, d), 8.00 (1H, s, NH), 8.00-8.04 (1H, d), 8.52-8.56 (2H, d, J=8.8), 8.60-8.64 (2H, d, J=8.8), 9.3-9.4 (1H, br s, NH), 13.8-14.0 (1H, br s, NH)
Name
methyl 2-(4′-nitrophenyl)-1-H-benzimidazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[NH:14][C:13]3[CH:15]=[CH:16][CH:17]=[C:18]([C:19](OC)=[O:20])[C:12]=3[N:11]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH3:23]>>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[NH:14][C:13]3[CH:15]=[CH:16][CH:17]=[C:18]([C:19]([NH2:23])=[O:20])[C:12]=3[N:11]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
methyl 2-(4′-nitrophenyl)-1-H-benzimidazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NC2=C(N1)C=CC=C2C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated under constant volume in a pressure vessel
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography from dichloromethane/methanol 99:1
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NC2=C(N1)C=CC=C2C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.